Molecular Weight & Formula Differentiation in Fragment-Based Screening
The target compound (C₁₁H₁₇N₃O₂, MW 223.27) is 15.0% heavier than 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid (C₁₀H₁₄N₂O₂, MW 194.23) and 9.0% heavier than 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid (C₉H₁₃N₃O₂, MW 195.22) . In fragment-based screening where compounds are tested at fixed molar concentrations, a 10–15% mass difference translates to an equivalent difference in the number of testable wells per gram of purchased solid, directly affecting screening economics [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 223.27 |
| Comparator Or Baseline | 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid: 194.23; 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid: 195.22 |
| Quantified Difference | +29.04 (+15.0%) vs. methyl analog; +28.05 (+14.4%) vs. 1-amino-3-(1H-pyrazol-1-yl) analog |
| Conditions | Calculated from molecular formula (C₁₁H₁₇N₃O₂ vs. C₁₀H₁₄N₂O₂ and C₉H₁₃N₃O₂); vendor specifications |
Why This Matters
Molar mass differences affect solution preparation and screening logistics, making the compound a distinct entity that cannot be molar-equivalently substituted without recalibrating assay protocols.
- [1] Erlanson, D.A. et al. (2016) 'Twenty years on: the impact of fragments on drug discovery', Nature Reviews Drug Discovery, 15(9), pp. 605–619. doi:10.1038/nrd.2016.109. View Source
